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Compound Name:
3,3-Diphenyl-3H-

benzo[f]chromene

Cat. No.: B1351415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the photochromic compound 3,3-Diphenyl-3H-
benzo[f]chromene. While a complete, publicly available dataset for this specific molecule is

not readily available, this document compiles known data, presents representative spectral

information from closely related analogs, and offers detailed experimental protocols for

obtaining and analyzing its spectroscopic profile.

Introduction to 3,3-Diphenyl-3H-benzo[f]chromene
3,3-Diphenyl-3H-benzo[f]chromene, also known as 3,3-diphenyl-3H-naphtho[2,1-b]pyran, is a

well-known photochromic compound.[1] Upon irradiation with ultraviolet (UV) light, the colorless

closed form undergoes a reversible ring-opening reaction to form colored, open isomers,

typically a transoid-cis (TC) and a transoid-trans (TT) merocyanine dye.[2] This property makes

it a compound of interest in the development of photoresponsive materials, such as ophthalmic

lenses and molecular switches. A thorough understanding of its spectroscopic characteristics is

crucial for its application and for the rational design of new photochromic systems.

Spectroscopic Data
Due to the limited availability of published spectral data for the parent compound, this section

provides a combination of known data for its photoisomers and representative data from
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analogous benzo[f]chromene structures to illustrate the expected spectral features.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is the primary method for characterizing the photochromic behavior of

3,3-Diphenyl-3H-benzo[f]chromene. The colorless, closed form does not absorb significantly

in the visible region. Upon UV irradiation, the formation of the colored merocyanine isomers

results in strong absorption bands in the visible spectrum.

Isomer λmax (nm)
Molar Extinction
Coefficient (ε,
M⁻¹cm⁻¹)

Solvent

Transoid-Cis (TC) ~433 18,100 Toluene

Transoid-Trans (TT) ~415 16,900 Toluene

Note: The exact λmax and ε values can be influenced by the solvent.[2]

Infrared (IR) Spectroscopy
A complete experimental IR spectrum for 3,3-Diphenyl-3H-benzo[f]chromene is not readily

available in the literature. However, based on its chemical structure, the following characteristic

absorption bands are expected. This table includes representative data from related chromene

structures.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic rings

1650-1500 C=C stretch Aromatic and pyran rings

1250-1000 C-O stretch Ether linkage in pyran ring

770-730 and 710-690 C-H bend (out-of-plane)
Monosubstituted and ortho-

disubstituted aromatic rings

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Detailed ¹H and ¹³C NMR data for 3,3-Diphenyl-3H-benzo[f]chromene are not explicitly

published. The following tables provide expected chemical shift ranges based on the analysis

of its structure and data from analogous compounds.

¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

8.0 - 7.0 Multiplet ~16H

Aromatic protons

(naphthalene and

phenyl rings)

6.5 - 6.0 Doublet 1H
Olefinic proton on the

pyran ring

5.5 - 5.0 Doublet 1H
Olefinic proton on the

pyran ring

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Carbon Type Assignment

150 - 110 Aromatic/Olefinic
Carbons of the naphthalene,

phenyl, and pyran rings

~80 Quaternary Spiro carbon C3

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data for 3,3-
Diphenyl-3H-benzo[f]chromene.

UV-Vis Spectroscopy Protocol
This protocol is designed to characterize the photochromic properties of the compound.

Sample Preparation:
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Prepare a stock solution of 3,3-Diphenyl-3H-benzo[f]chromene in a spectroscopic grade

solvent (e.g., toluene or cyclohexane) at a concentration of approximately 1 x 10⁻³ M.

From the stock solution, prepare a dilute solution in the same solvent with a concentration

in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M in a quartz cuvette with a 1 cm path length.

Instrumentation and Measurement:

Use a dual-beam UV-Vis spectrophotometer.

Record a baseline spectrum using a cuvette containing only the solvent.

Record the absorption spectrum of the un-irradiated (colorless) sample over a wavelength

range of 200-800 nm.

Irradiate the sample solution with a UV lamp (e.g., 365 nm) for a defined period (e.g., 60

seconds) to induce photoisomerization.

Immediately after irradiation, record the absorption spectrum of the colored solution over

the same wavelength range.

To study the thermal fading kinetics, monitor the absorbance at the λmax of the colored

form over time after the UV source is removed.

Infrared (IR) Spectroscopy Protocol
This protocol describes the analysis of a solid sample using the thin-film method.

Sample Preparation:

Dissolve a small amount (a few milligrams) of solid 3,3-Diphenyl-3H-benzo[f]chromene
in a few drops of a volatile solvent such as dichloromethane or acetone.

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.
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Instrumentation and Measurement:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and

re-run the spectrum. If the signal is too strong, prepare a more dilute solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation:

Dissolve approximately 5-10 mg of 3,3-Diphenyl-3H-benzo[f]chromene in about 0.6-0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS) can be

added as an internal standard (0 ppm).

Instrumentation and Measurement:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR: Acquire the spectrum using standard parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer acquisition time will be necessary due to the lower natural

abundance of ¹³C.
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Workflow and Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the

photochromic switching pathway of 3,3-Diphenyl-3H-benzo[f]chromene.
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Caption: General workflow for the spectroscopic analysis of 3,3-Diphenyl-3H-
benzo[f]chromene.
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Caption: Photochromic ring-opening pathway of 3,3-Diphenyl-3H-benzo[f]chromene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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